molecular formula C9H6BrLiN2O2 B2500973 Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate CAS No. 2408965-20-6

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate

Cat. No.: B2500973
CAS No.: 2408965-20-6
M. Wt: 261
InChI Key: KHIFSILAVYCAEK-UHFFFAOYSA-M
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Description

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6BrLiN2O2 and its molecular weight is 261. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Lithium carboxylate frameworks, including Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate, have been synthesized and characterized, showing unique structural features and guest-dependent photoluminescence behavior (Aliev et al., 2014).

Metal–Halogen Exchange Reactions

  • Research has explored the reactions of bromoimidazole, leading to compounds such as 4- and 5-bromo-1-methylimidazole, which are related to the lithium carboxylate complex (Iddon & Lim, 1983).

Preparation of Bicyclic Herbicide Precursors

  • This compound has been implicated in the preparation of herbicide precursors through reactions involving lithium diisopropylamide (Liepa et al., 1992).

Formation of Lithium Complexes

  • The compound has relevance in the formation of lithium complexes, as seen in studies exploring the deprotonation of methylene-bridged bis(imidazolium) salts, leading to lithium carbene adducts (Brendel et al., 2015).

Mechanism of Action

Properties

IUPAC Name

lithium;4-bromo-1-methylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.Li/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIFSILAVYCAEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C2=C(C(=CC=C2)Br)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.